
(1E)-N-Pentylpentan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pentylpentan-1-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Imines are nitrogen analogues of aldehydes and ketones, where the oxygen atom is replaced by a nitrogen atom. N-pentylpentan-1-imine is specifically formed by the condensation of pentylamine with pentanal, resulting in the elimination of water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-pentylpentan-1-imine typically involves the reaction of pentylamine with pentanal. This reaction is a classic example of imine formation, which is a condensation reaction where water is eliminated. The reaction can be catalyzed by an acid to speed up the process. The general reaction is as follows:
[ \text{Pentylamine} + \text{Pentanal} \rightarrow \text{N-pentylpentan-1-imine} + \text{H}_2\text{O} ]
The reaction conditions usually involve mixing the reactants in a solvent such as ethanol or methanol, and heating the mixture to reflux. The water formed during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of N-pentylpentan-1-imine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and enable the efficient removal of water. The use of catalysts, such as acidic resins, can further enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-pentylpentan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Hydrolysis: The imine can be hydrolyzed back to the original amine and aldehyde.
Substitution: The imine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the imine.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Pentanenitrile
Reduction: N-pentylpentan-1-amine
Hydrolysis: Pentylamine and pentanal
Substitution: Various substituted imines depending on the nucleophile used
Applications De Recherche Scientifique
N-pentylpentan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving imines.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of N-pentylpentan-1-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilic nature allows it to participate in various nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .
Comparaison Avec Des Composés Similaires
N-pentylpentan-1-imine can be compared with other imines such as:
- N-butylbutan-1-imine
- N-hexylhexan-1-imine
- N-propylpropan-1-imine
These compounds share similar reactivity patterns due to the presence of the imine functional group. the length of the alkyl chain can influence their physical properties and reactivity. N-pentylpentan-1-imine is unique due to its specific alkyl chain length, which can affect its solubility and boiling point .
Propriétés
Numéro CAS |
65870-64-6 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
N-pentylpentan-1-imine |
InChI |
InChI=1S/C10H21N/c1-3-5-7-9-11-10-8-6-4-2/h9H,3-8,10H2,1-2H3 |
Clé InChI |
QVCUVCYAEQJYPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


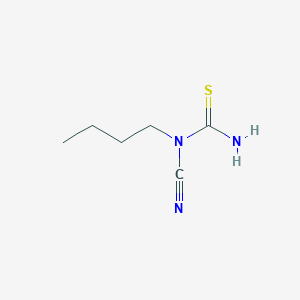
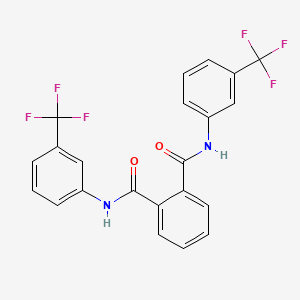
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
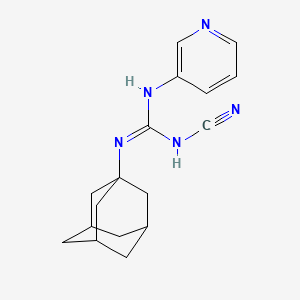
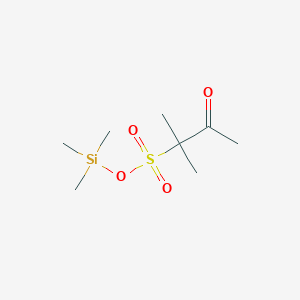
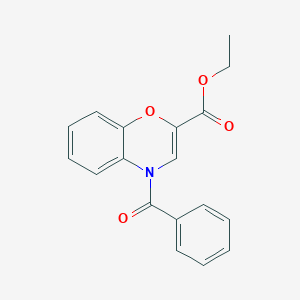
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
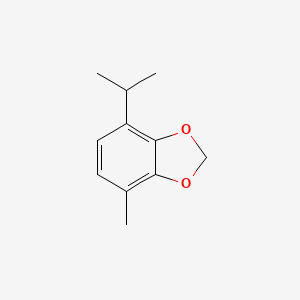

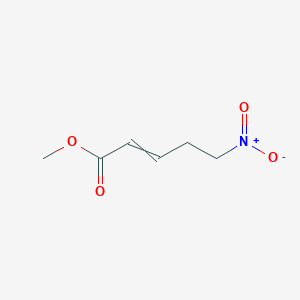
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
